ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether
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Overview
Description
Ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as EMIPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIPE is synthesized through a multi-step reaction process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to have a range of biochemical and physiological effects. In animal studies, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to reduce inflammation and pain. It has also been shown to have anti-cancer properties. In addition, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is its potential use as a multi-purpose compound in various fields. It has been shown to have anti-inflammatory, analgesic, anti-cancer, insecticidal, and herbicidal properties, making it a versatile compound for research. However, the synthesis of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is a complex process that requires careful control of reaction conditions, making it difficult to produce in large quantities. In addition, the mechanism of action of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood, which limits its potential use in certain applications.
Future Directions
There are several future directions for the use of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in scientific research. In medicine, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether could be further studied for its potential use in the treatment of cancer and other diseases. In agriculture, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether could be further studied for its potential use as a herbicide and insecticide, as well as its potential use in improving crop yields. In environmental science, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether could be further studied for its potential use in water treatment and pollution control. Overall, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has shown great potential for use in various fields, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether involves a multi-step reaction process that starts with the reaction of 4-methyl-2-phenyl-1H-imidazole with chlorosulfonic acid to produce 4-methyl-2-phenyl-1H-imidazole-1-sulfonyl chloride. This intermediate is then reacted with 2-methyl-4-nitrophenol in the presence of a base to produce the desired product, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether. The synthesis of ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
Ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of cancer and other diseases. In agriculture, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been studied for its potential use as a herbicide and insecticide. It has also been investigated for its potential use in improving crop yields. In environmental science, ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been studied for its potential use in water treatment and pollution control.
properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-18-11-10-17(12-14(18)2)25(22,23)21-13-15(3)20-19(21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |
InChI Key |
XDHIDYPVIVGKMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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